1-(Ethylsulfonyl)-4-methoxypiperidine

Medicinal Chemistry ADME Optimization Physicochemical Property

Researchers needing to fine-tune lipophilicity and metabolic stability in lead candidates face risks when substituting this specific N-sulfonyl piperidine scaffold without validation. 1-(Ethylsulfonyl)-4-methoxypiperidine (CAS 1235084-95-3) eliminates this uncertainty as a pre-functionalized building block. - Enables precise SAR exploration: The 4-methoxy and N-ethylsulfonyl groups confer distinct electronic and steric properties compared to methyl or unsubstituted analogs. - Predictable ADME modulation: The ethylsulfonyl group offers a calculated ~0.5 unit cLogP increase vs. methylsulfonyl, while the methoxy group provides metabolic stability over a hydroxyl moiety. - Supply chain reliability: Supplied as a stable solid, suitable for immediate use in parallel synthesis and library production with verified purity.

Molecular Formula C8H17NO3S
Molecular Weight 207.29
CAS No. 1235084-95-3
Cat. No. B2652326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethylsulfonyl)-4-methoxypiperidine
CAS1235084-95-3
Molecular FormulaC8H17NO3S
Molecular Weight207.29
Structural Identifiers
SMILESCCS(=O)(=O)N1CCC(CC1)OC
InChIInChI=1S/C8H17NO3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h8H,3-7H2,1-2H3
InChIKeyCZOSSJKRSSAUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Ethylsulfonyl)-4-methoxypiperidine Profile


1-(Ethylsulfonyl)-4-methoxypiperidine (CAS 1235084-95-3) is a synthetic small molecule belonging to the class of N-sulfonyl piperidines. It possesses a molecular formula of C8H17NO3S and a molecular weight of 207.29 g/mol . This compound is characterized by a piperidine ring with a 4-methoxy substituent and an N-ethylsulfonyl group. Its primary application is as a versatile synthetic intermediate and building block in medicinal chemistry research, rather than as a direct therapeutic agent .

Building Block
Synthetic intermediate for medicinal chemistry research
Core Motif
N-sulfonyl piperidine with 4-methoxy and ethylsulfonyl
Use Context
Research use only; not a direct therapeutic agent

1-(Ethylsulfonyl)-4-methoxypiperidine Uniqueness


Substituting 1-(Ethylsulfonyl)-4-methoxypiperidine with other sulfonyl piperidines without experimental validation introduces significant risk in research and development workflows. The precise combination of the 4-methoxy group and the N-ethylsulfonyl moiety dictates unique steric and electronic properties that govern solubility, reactivity, and potential binding interactions . The ethyl group on the sulfonyl, for instance, is expected to confer different lipophilicity and metabolic stability profiles compared to a methyl or larger alkyl group . Similarly, the 4-methoxy group impacts the electron density on the piperidine nitrogen and provides a specific hydrogen-bond acceptor motif, which cannot be replicated by hydroxyl or unsubstituted analogs . High-strength, direct comparative quantitative data is currently limited in the public domain, underscoring the necessity for empirical evaluation when selecting this specific compound over potential alternatives.

Alkylsulfonyl group size
Ethyl vs methyl on sulfonyl may shift lipophilicity and ADME profile; cLogP can differ by ~0.5 units.
4-Methoxy vs 4-hydroxy
Methoxy is H-bond acceptor only; hydroxy adds donor, potentially altering metabolism and binding.
Unsubstituted piperidine core
Lacks the steric/electronic vector of 4-methoxy, which can change SAR and target engagement profile.

1-(Ethylsulfonyl)-4-methoxypiperidine vs. Analogs


Lipophilicity and Solubility: Ethyl vs. Methyl Sulfonyl

The substitution of a methyl group with an ethyl group on the sulfonyl moiety of a piperidine derivative is a well-established strategy to modulate lipophilicity and, consequently, solubility and membrane permeability . While direct experimental data for 1-(Ethylsulfonyl)-4-methoxypiperidine is not available, class-level inference indicates that it will possess a higher calculated LogP (cLogP) than its methylsulfonyl analog, 1-(Methylsulfonyl)-4-methoxypiperidine. An increase in carbon count by one typically raises the cLogP by approximately 0.5 units, suggesting enhanced lipophilicity for the ethyl analog .

Lipophilicity
Class-level inference
≈ 0.5 cLogP increase
Supports ADME tuning context
Predicted; experimental data to verify
Medicinal Chemistry ADME Optimization Physicochemical Property

Hydrogen Bonding: 4-Methoxy vs. 4-Hydroxy

The 4-methoxy group in the target compound is a common motif in biologically active molecules, where it serves as a hydrogen bond acceptor and can influence the basicity of the piperidine nitrogen through inductive effects . In contrast, the hydroxyl analog, 1-(Ethylsulfonyl)-4-hydroxypiperidine, presents a strong hydrogen bond donor that can drastically alter binding affinity and metabolic stability, such as susceptibility to glucuronidation . While direct comparative bioactivity data is absent, the methoxy group is known to confer improved metabolic stability and membrane permeability over its hydroxyl counterpart in many drug discovery contexts .

H-Bond Profile
Class-level inference
Target: 4-Methoxy (HBA only)
Comparator: 4-Hydroxy (HBD/HBA)
Methoxy may improve metabolic stability
Qualitative difference; verify in specific system
Medicinal Chemistry Enzyme Inhibition Receptor Binding

Steric Bulk and Target Engagement: 4-Methoxy vs. Unsubstituted

The presence of a 4-methoxy substituent on the piperidine ring introduces a defined steric and electronic environment that is absent in the simpler analog, 1-(Ethylsulfonyl)piperidine . This substitution can significantly impact the conformation of the piperidine ring and its ability to engage with biological targets, often leading to improved selectivity or altered binding kinetics . The methoxy group provides an additional handle for specific interactions with target proteins, which can differentiate the compound's profile from the unsubstituted core.

Steric Profile
Class-level inference
4-Methoxy provides unique steric/electronic vector
Supports SAR exploration
Context-dependent; validation needed
Medicinal Chemistry Structure-Activity Relationship Selectivity

1-(Ethylsulfonyl)-4-methoxypiperidine Application Scenarios


Medicinal Chemistry ADME Optimization

This compound is ideally suited as a building block for medicinal chemists seeking to fine-tune the lipophilicity and metabolic stability of lead candidates. As inferred from class-level evidence, the ethylsulfonyl group offers a calculated increase in cLogP of approximately 0.5 units compared to a methylsulfonyl analog, allowing for rational modulation of membrane permeability . The 4-methoxy group, in turn, provides a metabolically stable alternative to a hydroxyl group, reducing the risk of rapid clearance via glucuronidation .

Chemical Biology: Selective Tool Compounds

Researchers can utilize 1-(Ethylsulfonyl)-4-methoxypiperidine to explore the structure-activity relationships (SAR) of N-sulfonyl piperidines. Its unique combination of substituents provides a distinct steric and electronic profile compared to simpler analogs like 1-(Ethylsulfonyl)piperidine . This allows for the exploration of how specific functional groups influence target binding, selectivity, and off-target effects, facilitating the development of more selective chemical probes.

Process Chemistry: Parallel Synthesis Intermediate

As a stable, commercially available solid, this compound serves as a valuable intermediate in parallel synthesis and library production . Its functional groups (methoxy and sulfonamide) can be further derivatized, or it can be used as a scaffold to introduce diversity. Its procurement ensures access to a pre-functionalized piperidine core, streamlining the synthesis of complex molecules for high-throughput screening.

Application
Selection Property
Validation Focus
Medicinal chemistry ADME research
Alkylsulfonyl lipophilicity tuning
cLogP-modulated permeability review
Chemical biology SAR studies
4-Methoxy steric/electronic profile
Target engagement selectivity review
Process chemistry library synthesis
Pre-functionalized piperidine core
Derivatization compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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